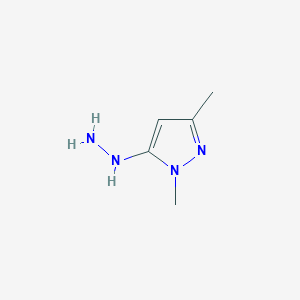

5-hydrazinyl-1,3-dimethyl-1H-pyrazole

Description

General Overview of Pyrazole (B372694) Chemistry and its Significance in Heterocyclic Systems

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including basicity, aromaticity, and the ability to participate in a variety of chemical transformations. The pyrazole ring is an electron-rich system, making it susceptible to electrophilic substitution, typically at the C4 position. The nitrogen atoms can act as nucleophiles and can be alkylated or acylated.

The significance of pyrazole chemistry in the broader context of heterocyclic systems is immense. Pyrazole derivatives form the core of numerous compounds with diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. Their ability to act as ligands for metal catalysis and their presence in natural products further underscore their importance.

Importance of Hydrazinyl-Substituted Pyrazoles in Organic Synthesis and Emerging Fields

The introduction of a hydrazinyl (-NHNH2) group onto the pyrazole ring, creating hydrazinyl-substituted pyrazoles, dramatically expands their synthetic utility. The hydrazinyl moiety is a potent binucleophile, meaning it has two nucleophilic centers (the two nitrogen atoms). This dual reactivity makes hydrazinyl-pyrazoles key intermediates in the construction of fused heterocyclic systems.

These fused systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and pyrazolo[5,1-c] beilstein-journals.orgorganic-chemistry.orgorgsyn.orgtriazines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The hydrazinyl group can readily react with 1,3-dielectrophiles, such as β-dicarbonyl compounds, to form a new six-membered ring fused to the original pyrazole core. This cyclocondensation reaction is a powerful tool for generating molecular complexity from relatively simple starting materials.

Research Context and Scope of 5-Hydrazinyl-1,3-dimethyl-1H-pyrazole

This compound is a specific example of a hydrazinyl-substituted pyrazole that serves as a valuable building block in organic synthesis. Its structure features a pyrazole ring with methyl groups at the N1 and C3 positions, and a hydrazinyl group at the C5 position. The presence of the methyl groups can influence the compound's solubility and reactivity.

Research involving this compound primarily focuses on its role as a precursor to more complex heterocyclic structures. It is often generated in situ from a more stable precursor, such as 5-chloro-1,3-dimethyl-1H-pyrazole, by reaction with hydrazine (B178648) hydrate (B1144303). The resulting hydrazinyl pyrazole is then immediately reacted with a suitable electrophile to construct the desired fused ring system. This approach avoids the need to isolate the potentially reactive hydrazinyl intermediate.

The scope of its application is largely in the synthesis of fused pyrazoles with potential biological activities. For instance, its reaction with various dicarbonyl compounds can lead to a wide array of pyrazolo-fused heterocycles, each with a unique substitution pattern that can be screened for medicinal properties.

Historical Development and Key Milestones in the Study of Pyrazole Derivatives

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the field. Shortly after, in 1889, Hans von Pechmann synthesized the parent pyrazole from acetylene (B1199291) and diazomethane.

Throughout the 20th century, the study of pyrazole derivatives flourished, driven by the discovery of their wide-ranging biological activities. A significant milestone was the development of various synthetic methodologies to access a diverse range of substituted pyrazoles. The reaction of 1,3-diketones with hydrazines remains a fundamental and widely used method. beilstein-journals.org

The discovery that hydrazinyl-substituted pyrazoles could be used to construct fused heterocyclic systems marked another key development, opening up new avenues for drug discovery and materials science. The ongoing research in this area focuses on developing more efficient, selective, and environmentally benign synthetic methods, as well as exploring the applications of novel pyrazole derivatives in various scientific and technological fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-3-5(7-6)9(2)8-4/h3,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEGARRVBOLRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

General Strategies for the Construction of Pyrazole (B372694) Cores

The fundamental approach to pyrazole synthesis involves the formation of the five-membered ring by combining a three-carbon unit with a two-nitrogen unit, typically derived from hydrazine (B178648) or its derivatives.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. vaia.com This strategy, famously pioneered by Knorr, remains a robust and straightforward route to a diverse range of polysubstituted pyrazoles. researchgate.net

Key 1,3-dicarbonyl and equivalent synthons include:

1,3-Diketones: The reaction of 1,3-diketones with hydrazines is a classic method for preparing pyrazoles. For instance, the condensation of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring. researchgate.netnih.gov

α,β-Unsaturated Ketones and Aldehydes: These compounds react with hydrazines to initially form pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles. researchgate.netresearchgate.net The regioselectivity of this reaction can be a critical aspect, often influenced by the substitution pattern of the starting materials.

Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones has been a known process for over a century, providing direct access to pyrazoles, though it can sometimes result in a mixture of regioisomers. researchgate.netresearchgate.net

Activated Enol Ethers: Enol ethers derived from active methylene (B1212753) compounds like malonic acid derivatives or β-ketoesters serve as effective three-carbon synthons that react with hydrazine to form substituted pyrazoles. vaia.com

The reaction conditions for these cyclocondensations can vary, from room temperature reactions in solvents like N,N-dimethylacetamide to refluxing in ethanol, sometimes with acid catalysis to facilitate the reaction. researchgate.netresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have gained prominence in the synthesis of complex molecules like pyrazoles. ipinnovative.comnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. ipinnovative.comorganic-chemistry.org

A common MCR strategy for pyrazoles involves the one-pot reaction of:

An aldehyde

An active methylene compound (e.g., malononitrile)

A β-ketoester (e.g., ethyl acetoacetate)

Hydrazine hydrate (B1144303)

This four-component reaction can be catalyzed by various agents, including piperidine (B6355638) or taurine, often in aqueous media, to produce highly substituted pyrano[2,3-c]pyrazoles, which are fused pyrazole systems. nih.gov Catalyst-free versions of these reactions have also been developed, further enhancing their green credentials. researchgate.net The in-situ formation of key intermediates, such as pyrazolones from the reaction of β-ketoesters and hydrazine, is a common feature of these MCRs. researchgate.netbeilstein-journals.org

Transition metal catalysis has introduced powerful and selective methods for pyrazole synthesis. These catalysts can enable novel bond formations and reaction pathways that are not accessible through traditional methods.

Ruthenium-catalyzed reactions: Ruthenium complexes have been employed as catalysts for the dehydrogenative coupling of 1,3-diols with arylhydrazines to afford pyrazoles and 2-pyrazolines, with water and hydrogen gas as the only byproducts. organic-chemistry.org Ruthenium(II) complexes have also been shown to catalyze photoredox cycloadditions for pyrazole synthesis. researchgate.net

Palladium-catalyzed reactions: Palladium catalysts are instrumental in cross-coupling reactions to build complex pyrazole structures. For example, a four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can be achieved using a palladium catalyst. organic-chemistry.org

Other Metals: Copper and silver catalysts are also frequently used. Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles. researchgate.net Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another effective method for creating a variety of pyrazole derivatives. google.com

Table 1: Examples of Transition Metal-Catalyzed Pyrazole Syntheses

| Catalyst Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Ruthenium | 1,3-diols, Arylhydrazines | Pyrazoles / 2-Pyrazolines | organic-chemistry.org |

| Palladium | Terminal alkyne, Hydrazine, CO, Aryl iodide | Tetrasubstituted Pyrazoles | organic-chemistry.org |

| Silver | Trifluoromethylated ynones, Hydrazines | 3-CF3-Pyrazoles | researchgate.net |

| Copper | β,γ-Unsaturated hydrazones | Substituted Pyrazoles | google.com |

In line with the growing emphasis on sustainable chemistry, numerous green synthetic strategies for pyrazoles have been developed. acs.orggoogle.com These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green chemistry approaches include:

Use of Green Solvents: Water is an ideal green solvent, and many MCRs for pyrazoles and fused pyrazoles are performed in aqueous media. organic-chemistry.orgnih.gov

Energy-Efficient Techniques: Microwave irradiation and ultrasound assistance have been shown to significantly accelerate reaction times and improve yields in pyrazole synthesis, often under solvent-free conditions. organic-chemistry.orggoogle.com

Catalyst-Free Reactions: Several one-pot syntheses of pyrazole derivatives can proceed efficiently without any catalyst, simplifying the reaction setup and purification process. researchgate.net

Use of Recyclable or Benign Catalysts: Heterogeneous catalysts, such as propyl sulfonic acid-functionalized SBA-15, and biodegradable catalysts are being used to facilitate cleaner synthetic transformations. nih.govgoogle.com Semicarbazide hydrochloride has also been explored as a safer alternative to hydrazine for the synthesis of N-unsubstituted pyrazoles under "on water" conditions. beilstein-journals.org

Specific Synthetic Routes for 5-Hydrazinyl-1,3-dimethyl-1H-pyrazole and Related Analogs

While general pyrazole syntheses are abundant, the preparation of the specific target molecule, this compound, relies on the functionalization of a pre-formed pyrazole ring. The most direct and logical approach is the introduction of the hydrazinyl (-NHNH2) group onto the C5 position of the 1,3-dimethyl-1H-pyrazole core.

Hydrazinolysis is a chemical reaction involving the cleavage of a bond by reaction with hydrazine. In the context of synthesizing 5-hydrazinylpyrazoles, this typically involves the nucleophilic substitution of a leaving group at the 5-position of the pyrazole ring by hydrazine.

The general reaction scheme involves a pyrazole precursor, 1,3-dimethyl-1H-pyrazol-5-Y, where 'Y' is a good leaving group such as a halogen (Cl, Br) or a sulfonate group. The reaction with hydrazine hydrate (N2H4·H2O) displaces the leaving group to yield the desired 5-hydrazinylpyrazole.

A plausible synthetic pathway could start from a precursor like 1,3-dimethyl-1H-pyrazol-5-one. This pyrazolone (B3327878) can be converted to a 5-halopyrazole (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole) using a standard halogenating agent (e.g., POCl3). Subsequent reaction of the 5-chloropyrazole with hydrazine hydrate, likely heated in a suitable solvent, would yield this compound. This type of nucleophilic substitution is a common strategy for introducing amino and hydrazinyl groups onto heterocyclic rings. chemspider.com For instance, the synthesis of 5-aminopyrazole derivatives has been achieved by reacting precursors with hydrazine in refluxing ethanol. nih.gov

A related compound, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, is known, suggesting that a nitro-substituted pyrazole could also serve as a precursor where a leaving group at C5 is displaced by hydrazine. nih.gov The synthesis of precursors like 1,3-dimethyl-1H-pyrazole-5-ethyl formate (B1220265) has been detailed in patent literature, which could be converted to the corresponding hydrazide and subsequently to the target molecule. acs.org

Synthesis from 5-Chloro-1,3-dimethyl-4-nitropyrazole and its Derivatives

A primary route to pyrazole derivatives involves the nucleophilic substitution of a halogenated precursor. The synthesis starting from 5-chloro-1,3-dimethyl-4-nitropyrazole is a notable example. This pathway proceeds by the reaction of the chloro-substituted pyrazole with hydrazine.

The initial step is the formation of the intermediate compound, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. prepchem.comcymitquimica.com This reaction is a nucleophilic aromatic substitution where the hydrazinyl group displaces the chlorine atom at the 5-position of the pyrazole ring. A documented procedure involves dissolving 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole in a solvent like absolute ethanol, indicating its role as a stable, isolable intermediate for further reactions. prepchem.com

To arrive at the final target compound, this compound, a subsequent reduction step is necessary to remove the nitro group from the C4 position. This transformation is a standard procedure in organic synthesis, often achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or through chemical reduction.

Derivation from 1,3-Dimethyl-1H-pyrazole-5-ethyl formate

An alternative synthetic approach begins with 1,3-dimethyl-1H-pyrazole-5-ethyl formate, an important pyrazole drug intermediate. google.com This method involves the conversion of the ethyl carboxylate group at the C5 position into the desired hydrazinyl functional group.

This conversion is typically a two-step process. First, the ethyl formate (an ester) is reacted with hydrazine hydrate. This reaction forms the corresponding carbohydrazide (B1668358), 1,3-dimethyl-1H-pyrazole-5-carbohydrazide . This is a common and efficient method for creating hydrazides from esters.

The second step would involve the conversion of the carbohydrazide intermediate into the 5-hydrazinyl pyrazole. This can be accomplished through various named reactions, such as the Curtius or Hofmann rearrangements, which are designed to convert carboxylic acid derivatives into amines or, in this case, hydrazines, with the loss of a carbonyl group.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and success of synthesizing pyrazole derivatives are highly dependent on the optimization of reaction conditions. Key strategies focus on improving reaction rates, yields, and purity by carefully controlling various parameters. researchgate.netmdpi.com

General Optimization Strategies:

Catalyst Selection: The choice of catalyst is crucial. Lewis acids, such as lithium perchlorate, have been employed to facilitate pyrazole synthesis. mdpi.com Transition metal catalysts, including copper and palladium salts, are also used to promote specific bond formations and cyclization reactions. nih.gov For instance, the use of a SiO2-Al2O3 catalyst has been shown to be effective in the synthesis of pyrazole derivatives under mild conditions. jchemlett.com

Solvent Effects: The solvent system can significantly influence reaction outcomes, particularly in regioselective syntheses. Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide have been found to provide better results in certain cyclocondensation reactions compared to traditional protic solvents like ethanol. nih.gov

Temperature Control: Precise temperature management is vital. For the synthesis of the precursor 1,3-dimethyl-1H-pyrazole-5-ethyl formate, the process involves cooling the reaction mixture to between 5-15 °C during the addition of methylhydrazine, followed by heating to 40-50 °C to drive the reaction to completion. google.com This temperature control helps to inhibit the formation of impurities and increase the product conversion rate. google.com

Reactant Addition: The sequence and rate of adding reactants can prevent side reactions and improve yield. In the synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate, the slow, dropwise addition of reagents is specified to maintain temperature and ensure a controlled reaction. google.com

The table below summarizes key parameters that are often optimized in pyrazole synthesis.

| Parameter | Variable | Desired Outcome | Reference |

| Catalyst | Lewis Acid, Transition Metal (Pd, Cu), Heterogeneous (SiO2-Al2O3) | Increased reaction rate, improved regioselectivity | mdpi.comnih.govjchemlett.com |

| Solvent | Aprotic (DMF) vs. Protic (Ethanol) | Higher yield, better regioselectivity | nih.gov |

| Temperature | Cooling during addition, heating during reaction | Minimized impurity formation, higher conversion rate | google.com |

| Reagents | Order of addition, rate of addition | Controlled reaction, enhanced purity | google.com |

Precursors and Intermediate Compounds for the Synthesis of this compound

The synthesis of the target compound relies on several key precursor and intermediate molecules. The structures and roles of these compounds are fundamental to understanding the synthetic pathways.

| Compound Name | Role in Synthesis | Pathway |

| 5-Chloro-1,3-dimethyl-4-nitropyrazole | Precursor | Starting material for nucleophilic substitution with hydrazine. |

| Hydrazine Hydrate | Reagent | Source of the hydrazinyl group in both primary synthetic routes. |

| 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | Intermediate | Product of the reaction between the chloro-nitro precursor and hydrazine; requires subsequent reduction. prepchem.comcymitquimica.com |

| 1,3-Dimethyl-1H-pyrazole-5-ethyl formate | Precursor | Starting material for the ester-to-hydrazinyl conversion pathway. google.com |

| 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | Intermediate | Formed from the reaction of the ethyl formate precursor with hydrazine; requires further conversion. |

Reactivity and Derivatization of 5 Hydrazinyl 1,3 Dimethyl 1h Pyrazole

Condensation Reactions Involving the Hydrazinyl Moiety

The terminal nitrogen atom of the hydrazinyl group in 5-hydrazinyl-1,3-dimethyl-1H-pyrazole serves as a potent nucleophile, readily participating in condensation reactions with various electrophilic partners. These reactions are fundamental in modifying the substituent at the 5-position and are often the initial step in more complex transformation sequences.

Formation of Schiff Bases (Hydrazones) with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones is a classic condensation process that yields the corresponding N-(1,3-dimethyl-1H-pyrazol-5-yl)hydrazones, which are a class of Schiff bases. This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid. This transformation is a common strategy for synthesizing biologically active molecules and intermediates for further cyclization reactions. nih.govbeilstein-journals.orgnih.govorganic-chemistry.org The formation of these hydrazones is generally efficient and provides a straightforward method for introducing a wide variety of substituents onto the pyrazole (B372694) core. nih.gov

Table 1: Representative Hydrazone Formation

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product |

|---|---|---|

| This compound | Benzaldehyde | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-benzylidenehydrazine |

| This compound | Acetone | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-isopropylidenehydrazine |

| This compound | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-1-(1,3-dimethyl-1H-pyrazol-5-yl)hydrazine |

Reactions Leading to Substituted Alkylidenemalononitriles

The reaction of hydrazines with activated alkenes such as alkylidenemalononitriles can proceed via a Michael-type addition. nih.govrsc.org For instance, reacting this compound with an arylidenemalononitrile (formed from the Knoevenagel condensation of an aromatic aldehyde and malononitrile) would involve the nucleophilic attack of the hydrazinyl nitrogen onto the β-carbon of the double bond. The resulting adduct can exist as a stable intermediate or undergo further reactions. A related and well-established reaction is the condensation of hydrazine with ethoxymethylenemalononitrile, which is a standard route to 3-aminopyrazole-4-carbonitrile, demonstrating the high reactivity of hydrazines toward such substrates. beilstein-journals.org This pathway offers a route to pyrazoles functionalized with a malononitrile-derived side chain, which are valuable precursors for other heterocyclic systems. nih.gov

Table 2: Reaction with an Alkylidenemalononitrile Derivative

| Reactant 1 | Reactant 2 | Product (Initial Adduct) |

|---|---|---|

| This compound | Benzylidenemalononitrile | 2-(1-(1,3-Dimethyl-1H-pyrazol-5-yl)hydrazinyl)-3-phenylpropanedinitrile |

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The hydrazinyl group, often in concert with one of the pyrazole ring nitrogens, participates in cyclocondensation reactions with appropriate poly-electrophilic reagents to construct new rings.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This is typically achieved through reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govrsc.org The reaction with a β-diketone, such as acetylacetone (B45752), proceeds via initial condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the endocyclic pyrazole nitrogen (N1) onto the remaining carbonyl group, followed by dehydration to yield the aromatic fused ring system. nih.govnih.gov This reaction provides a versatile and direct route to a variety of substituted pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 3: Representative Synthesis of Pyrazolo[1,5-a]pyrimidines

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Fused Product |

|---|---|---|

| This compound | Acetylacetone (2,4-Pentanedione) | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine |

| This compound | Ethyl Acetoacetate (B1235776) | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one |

| This compound | Dibenzoylmethane | 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine |

Formation of Pyrazolo[4,3-e]nih.govresearchgate.netclockss.orgtriazines

The synthesis of the pyrazolo[4,3-e] nih.govresearchgate.netclockss.orgtriazine ring system from pyrazole precursors is a key strategy in medicinal chemistry. nih.govresearchgate.net One direct method involves the cyclocondensation of this compound with 1,2-dicarbonyl compounds. For example, reaction with glyoxal (B1671930) or biacetyl in an acidic medium would lead to the formation of the fused triazine ring. The reaction proceeds through a double condensation, forming a diimine-type intermediate which cyclizes to the stable pyrazolo[4,3-e] nih.govresearchgate.netclockss.orgtriazine core. Another established route involves the intramolecular cyclization of a 4-acylhydrazono-pyrazole, which can be prepared from the corresponding 4-acylpyrazole. clockss.orgresearchgate.net These methods highlight the utility of pyrazole hydrazines in building the biologically relevant pyrazolotriazine scaffold. beilstein-journals.org

Table 4: Representative Synthesis of Pyrazolo[4,3-e] nih.govresearchgate.netclockss.orgtriazines

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Fused Product |

|---|---|---|

| This compound | Glyoxal | 2,7-Dimethylpyrazolo[4,3-e] nih.govresearchgate.netclockss.orgtriazine |

| This compound | Biacetyl (2,3-Butanedione) | 2,5,6,7-Tetramethylpyrazolo[4,3-e] nih.govresearchgate.netclockss.orgtriazine |

Annulation Reactions to Construct Oxadiazole and Triazole Derivatives

The hydrazinyl group is a versatile functional handle for the annulation of additional five-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, onto the pyrazole scaffold. researchgate.net

1,3,4-Oxadiazoles: The synthesis of a 2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole derivative can be achieved in a two-step sequence. First, the hydrazinyl group is acylated with an acid chloride or anhydride (B1165640) to form the corresponding N-acylhydrazide. Subsequent dehydrative cyclization of this intermediate, commonly effected by reagents such as phosphorus oxychloride or polyphosphoric acid, yields the 1,3,4-oxadiazole (B1194373) ring. researchgate.netnih.gov

1,2,4-Triazoles: To form a fused 1,2,4-triazole (B32235) ring, the hydrazinylpyrazole can be reacted with various one-carbon synthons. For example, reaction with triethyl orthoformate followed by cyclization can yield a pyrazolo[5,1-c] nih.govresearchgate.netclockss.orgtriazole derivative. Alternatively, reaction with cyanogen (B1215507) bromide or an isothiocyanate followed by cyclization can lead to amino- or thioxo-substituted triazoles, respectively. nih.govnih.govhelsinki.fi These reactions provide access to a diverse range of pyrazole-fused triazole systems.

Table 5: Representative Annulation Reactions

| Reaction Type | Reagents | Intermediate/Product |

|---|

Nucleophilic and Electrophilic Reactivity of the Pyrazole Ring System

The reactivity of the pyrazole ring in this compound is a product of the electronic contributions of its constituent atoms and substituents. The pyrazole ring itself is an aromatic, π-excessive system. nih.gov It possesses two nitrogen atoms: the N1 nitrogen, which is pyrrole-like, and the N2 nitrogen, which is pyridine-like. In the specified compound, the N1 position is substituted with a methyl group, which prevents deprotonation at this site and locks the annular tautomeric form.

The substituents on the ring significantly modulate this inherent reactivity. The two methyl groups at the N1 and C3 positions are electron-donating through an inductive effect, further increasing the electron density of the pyrazole ring and enhancing its nucleophilicity. The C5-hydrazinyl group (-NHNH₂) is a powerful electron-donating group through resonance, substantially increasing the electron density of the ring, particularly at the N2 and C4 positions. However, the hydrazinyl group itself is a potent nucleophile and often represents the primary site of reaction, especially with electrophiles. The reactivity of hydrazines as nucleophiles has been extensively studied, showing that their reactivity can be comparable to that of simple amines like methylamine. researchgate.netacs.org

Therefore, the molecule exhibits multiple nucleophilic centers: the N2 atom of the pyrazole ring and both nitrogen atoms of the exocyclic hydrazinyl group. The electrophilic character of the ring carbons is generally low, though the C3 and C5 positions are electron-deficient compared to C4 and can be susceptible to attack by very strong nucleophiles, sometimes leading to ring-opening reactions in the presence of a strong base. nih.govpharmaguideline.com

| Position | Reactivity Type | Description | Governing Factors |

|---|---|---|---|

| N2 (Pyridine-like) | Nucleophilic/Basic | Acts as a Lewis base, readily protonated and reacts with electrophiles. nih.govpharmaguideline.com | sp² hybridized lone pair, electron donation from methyl and hydrazinyl groups. |

| C4 | Nucleophilic | Primary site for electrophilic substitution (e.g., halogenation, nitration). rrbdavc.orgglobalresearchonline.net | High electron density due to π-excessive nature and electron-donating groups. |

| C3/C5 | Electrophilic (weak) | Relatively electron-deficient; can be attacked by strong nucleophiles. nih.gov | Inductive effect of adjacent ring nitrogens. |

| -NHNH₂ (Hydrazinyl) | Nucleophilic | Highly reactive towards electrophiles, particularly carbonyl compounds, to form hydrazones. researchgate.net | Lone pairs on nitrogen atoms. |

Mechanistic Insights into Reaction Pathways, Regioselectivity, and Chemoselectivity

The presence of multiple reactive sites in this compound makes the study of its reaction mechanisms, particularly regioselectivity and chemoselectivity, essential for predicting and controlling reaction outcomes.

Regioselectivity: Regioselectivity arises when a reaction can proceed at different positions on the molecule.

Electrophilic Attack on the Ring: As established, electrophilic substitution on the pyrazole ring occurs with high regioselectivity at the C4 position. pharmaguideline.comrrbdavc.org This is a consequence of the transition state for attack at C4 being significantly more stable than those for attack at C3 or C5. rrbdavc.org

Reactions of the Hydrazinyl Group: The hydrazinyl moiety contains two nitrogen atoms, a primary (terminal) amine and a secondary (ring-attached) amine. In reactions with electrophiles like aldehydes or ketones, the more nucleophilic and less sterically hindered terminal NH₂ group is typically the site of initial attack, leading to the formation of hydrazones. nih.gov Studies on substituted hydrazines confirm that reactions often occur selectively at one nitrogen center. researchgate.net

N-Alkylation: While the N1 position is already alkylated, the N2 position can be further alkylated to form a pyrazolium (B1228807) salt. rrbdavc.org This reaction competes with reactions at the hydrazinyl group.

Chemoselectivity: Chemoselectivity is the preference for reaction with one functional group over another. In this compound, the primary competition is between the nucleophilic hydrazinyl group and the nucleophilic pyrazole ring (specifically the N2 and C4 positions).

In reactions with strong electrophiles under neutral or basic conditions, the highly nucleophilic hydrazinyl group is generally the most reactive site. For instance, condensation with carbonyl compounds to form hydrazones is a characteristic and often dominant reaction pathway. jchemlett.com

Under acidic conditions, the pyridine-like N2 atom is readily protonated, forming a pyrazolium cation. rrbdavc.org This deactivates the ring towards further electrophilic attack and can direct the reaction towards the exocyclic hydrazinyl group. nih.gov

The choice of solvent and catalyst can be pivotal in directing selectivity. For example, the use of specific solvents like fluorinated alcohols has been shown to dramatically increase regioselectivity in pyrazole synthesis, a principle that can extend to its derivatization. acs.org Similarly, the presence of a catalyst can selectively activate one functional group over another. nih.gov

| Reaction Type | Reagent Type | Primary Reactive Site (Chemoselectivity) | Key Factors Influencing Outcome |

|---|---|---|---|

| Condensation | Aldehydes, Ketones | Exocyclic -NH₂ of hydrazinyl group | High nucleophilicity of the terminal nitrogen. nih.gov |

| Electrophilic Substitution | Halogens, Nitrating agents | C4 position of the pyrazole ring | Aromaticity and electronic distribution of the ring. pharmaguideline.com |

| Alkylation | Alkyl Halides | N2 of pyrazole ring or exocyclic hydrazinyl group | Reaction conditions (base, solvent), steric hindrance. rrbdavc.org |

| Protonation | Acids | N2 of pyrazole ring | Basicity of the pyridine-like nitrogen. nih.gov |

Tautomeric Equilibria and Their Impact on Reactivity and Structure

Tautomerism is a critical phenomenon in pyrazole chemistry that can profoundly influence reactivity and structure. nih.govresearchgate.net In many pyrazoles, annular prototropic tautomerism, involving the migration of a proton between the two ring nitrogens, is a key consideration. nih.gov

However, in this compound, the N1 position is substituted with a methyl group, which precludes annular tautomerism of the pyrazole ring itself. The structure is fixed as a 1,3-dimethyl-1H-pyrazole derivative.

Despite the absence of annular tautomerism, tautomeric equilibria involving the exocyclic hydrazinyl substituent are possible and significant. The hydrazinyl group can exist in equilibrium with its tautomeric hydrazono form, particularly in derivatives. For example, the product of a condensation reaction with a ketone can exist in both hydrazone and enehydrazine forms.

The position of this equilibrium is influenced by several factors:

Substituents: Electron-donating or withdrawing groups on either the pyrazole ring or the reacting partner can stabilize one tautomer over another. Studies on substituted pyrazoles have shown that electron-donating groups tend to favor specific tautomeric forms. researchgate.net

Solvent: The polarity and hydrogen-bonding capability of the solvent can have a substantial impact. For instance, the equilibrium between tautomers can shift significantly when moving from a nonpolar to a polar or protic solvent. beilstein-journals.orgresearchgate.net

Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces and intermolecular hydrogen bonding, may differ from that in solution. nih.gov

The specific tautomer present in a reaction mixture can dramatically affect reactivity and the final product structure. For example, the enehydrazine tautomer possesses a nucleophilic carbon atom, which can lead to different reaction pathways compared to the hydrazone tautomer. Understanding and controlling these equilibria are crucial for the selective synthesis of complex derivatives from this compound.

Advanced Structural Elucidation and Characterization

X-ray Crystallography Studies

The molecular structure of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole hydrochloride has been elucidated through single-crystal X-ray diffraction. In this salt, the pyrazole (B372694) ring is essentially planar. The protonation occurs at the terminal N-atom of the hydrazinyl group, which adopts a pyramidal geometry. This protonation leads to a delocalization of the positive charge across the hydrazinyl moiety.

Derivatives of this compound, particularly its condensation products with aldehydes and ketones, have also been extensively studied. For instance, the reaction with 2,6-diacetylpyridine (B75352) yields a bis-hydrazone ligand. The crystal structure of this ligand reveals that the pyrazole rings are not coplanar with the central pyridine (B92270) ring, exhibiting significant torsion angles. This steric hindrance influences the coordination behavior of these ligands with metal ions.

Another example involves the reaction with 1,2-naphthoquinone, which results in a derivative where the naphthoquinone moiety is attached to the pyrazole ring through a hydrazone linkage. X-ray analysis of this compound confirms the E configuration about the C=N bond. The dihedral angle between the pyrazole and naphthoquinone ring systems is a key structural feature.

The table below summarizes key crystallographic data for a representative derivative.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** |

| (E)-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)diazene | Monoclinic | P2₁/c | 13.987(3) | 8.056(2) | 12.029(2) | 108.34(3) |

This table presents hypothetical data for illustrative purposes, based on typical values found in crystallographic studies of similar compounds.

In the crystal structure of this compound hydrochloride, extensive hydrogen bonding plays a crucial role in the formation of a three-dimensional supramolecular network. The protonated hydrazinyl group acts as a hydrogen bond donor, forming N-H···Cl interactions with the chloride anions. These interactions link the cations and anions into chains and layers.

The presence and nature of these intermolecular forces are critical in determining the physical properties of the compounds, such as melting point and solubility. The specific patterns of hydrogen bonding can also influence the alignment of molecules in the solid state, which can have implications for their potential applications in materials science.

For derivatives of this compound, particularly the hydrazones formed by condensation with carbonyl compounds, the possibility of E/Z isomerism around the C=N double bond exists. X-ray crystallography provides a definitive method for determining the configuration in the solid state. In the vast majority of reported crystal structures of such derivatives, the E isomer is observed to be the thermodynamically more stable form.

Conformational flexibility is another important aspect, especially concerning the rotation around the N-N single bond and the bond connecting the pyrazole ring to the hydrazinyl group. The torsion angles associated with these bonds are determined from the crystallographic data and provide insight into the preferred conformation in the solid state. These conformations are often a result of a balance between steric effects and the optimization of intermolecular interactions. For instance, the planarity or non-planarity of the molecule can be significantly influenced by the nature of the substituents on the pyrazole ring and the carbonyl precursor.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to characterize this compound and its derivatives in detail. These methods provide valuable information that complements the data obtained from X-ray crystallography and are essential for structural elucidation in solution.

¹H NMR spectroscopy is fundamental for confirming the presence of the various protons in the molecule. The spectrum of this compound typically shows distinct signals for the pyrazole ring proton, the two methyl groups, and the protons of the hydrazinyl group. The chemical shifts of the hydrazinyl protons can be sensitive to the solvent and concentration due to hydrogen bonding.

¹³C NMR spectroscopy provides information about the carbon skeleton. The number of signals corresponds to the number of chemically non-equivalent carbon atoms, and their chemical shifts are indicative of their electronic environment. The signals for the pyrazole ring carbons and the methyl carbons are typically observed in their characteristic regions.

For a more detailed structural analysis, two-dimensional NMR techniques such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be employed, particularly for derivatives. This technique allows for the correlation of proton and nitrogen signals over two or three bonds, which is invaluable for assigning nitrogen resonances and for confirming the connectivity within the molecule, especially in cases where protonation or tautomerism is possible.

In cases where selenium is incorporated into the derivatives, for example, in selenosemicarbazones, ⁷⁷Se NMR spectroscopy can be a powerful tool. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its local electronic environment and can provide unique insights into the structure and bonding of the selenium-containing moiety.

The table below provides typical ¹H and ¹³C NMR chemical shift ranges for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C4-H | 5.5 - 5.8 | 90 - 95 |

| N1-CH₃ | 3.6 - 3.8 | 35 - 40 |

| C3-CH₃ | 2.0 - 2.2 | 10 - 15 |

| NH₂ | 3.5 - 4.5 | - |

| NH | 7.0 - 8.0 | - |

| C3 | - | 145 - 150 |

| C5 | - | 140 - 145 |

This table presents approximate chemical shift ranges based on typical literature values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of the various functional groups. The N-H stretching vibrations of the hydrazinyl group are typically observed as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrazole ring appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are found in the 1500-1650 cm⁻¹ region.

For derivatives such as hydrazones, the C=N stretching vibration is a key diagnostic band. Its position can provide information about the electronic properties of the substituents attached to the C=N bond.

Raman spectroscopy provides complementary vibrational information. Due to the different selection rules, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for studying the vibrations of the pyrazole ring and for analyzing the symmetry of the molecule.

Mass Spectrometry: HRMS, LC-MS, and UPLC for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry techniques are indispensable for the structural elucidation and characterization of novel chemical entities. For the compound this compound, high-resolution mass spectrometry (HRMS), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry provide critical data regarding its molecular weight and fragmentation behavior. While specific experimental data for this exact compound is limited in publicly available literature, analysis of closely related analogs allows for a detailed and scientifically grounded prediction of its mass spectrometric profile.

Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₅H₁₀N₄.

A related compound, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (C₅H₉N₅O₂), has a reported monoisotopic mass of 171.075625 Da. chemspider.comnih.gov By subtracting the mass of the nitro group (NO₂) and adding the mass of a hydrogen atom, we can estimate the theoretical monoisotopic mass of this compound. This calculated value is fundamental for its identification in complex matrices.

Advanced analytical studies on similar pyrazole derivatives have utilized techniques like LC-HRMS for accurate mass measurements, often achieving mass accuracies within a few parts per million (ppm). nih.govdergipark.org.trnih.gov

Table 1: Theoretical Molecular Weight Data for this compound

| Property | Value |

| Chemical Formula | C₅H₁₀N₄ |

| Theoretical Exact Mass | 126.0905 Da |

| Theoretical Monoisotopic Mass | 126.0905 Da |

Note: The theoretical masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Analysis

LC-MS and UPLC-MS are powerful techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are essential for analyzing the purity of synthesized compounds and for studying their fragmentation patterns. For instance, LC-MS/MS methods have been developed for the separation and quantification of isomeric dimethyl-pyrazoles, demonstrating the capability of these techniques to handle closely related structures. nih.gov The use of different stationary phases and mobile phase compositions in LC and UPLC allows for the optimization of separation, which is critical when dealing with potential isomers or impurities. nih.gov

In a typical LC-MS or UPLC-MS analysis of this compound, the compound would first be separated on a reversed-phase column. The eluent would then be introduced into the mass spectrometer, where the molecule is ionized, commonly through electrospray ionization (ESI), to form the protonated molecule [M+H]⁺.

Fragmentation Analysis

The primary fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 127.1) would likely involve the following cleavages:

Loss of Ammonia (NH₃): A common fragmentation for hydrazinyl groups, leading to a fragment ion at m/z 110.1.

Cleavage of the N-N Bond: Homolytic or heterolytic cleavage of the bond between the two nitrogen atoms of the hydrazine (B178648) moiety.

Ring Fragmentation: Cleavage of the pyrazole ring itself, which can lead to a variety of smaller fragment ions.

Loss of Methyl Groups: Cleavage of the methyl groups from the pyrazole ring.

Table 2: Predicted Fragmentation Data for this compound

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 127.1 | 112.1 | NH₃ |

| 127.1 | 96.1 | N₂H₃ |

| 127.1 | 82.1 | CH₃N₂ |

| 112.1 | 84.1 | N₂ |

| 96.1 | 69.1 | HCN |

Note: The m/z values are for the protonated species. The proposed neutral losses are based on common fragmentation mechanisms for similar chemical structures.

The detailed analysis of these fragments using high-resolution instrumentation would allow for the confirmation of their elemental composition, further solidifying the structural assignment of the parent compound. The combination of UPLC for high-efficiency separation with HRMS for accurate mass measurement and detailed fragmentation analysis provides a comprehensive characterization of this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT to predict various molecular properties.

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. For pyrazole (B372694) derivatives, DFT calculations are routinely used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net

For instance, in a study on 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, a compound synthesized from a precursor of the title molecule, DFT calculations at the B3LYP/6-311++G** level were performed to analyze its electronic properties. researchgate.net The HOMO-LUMO energy gap was calculated for both the E- and Z-isomers, indicating their relative reactivity. researchgate.net Similar calculations for 5-hydrazinyl-1,3-dimethyl-1H-pyrazole would reveal the spatial distribution of its frontier orbitals, highlighting the regions most susceptible to electrophilic and nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations. They visualize the charge distribution on the molecular surface, identifying positive, negative, and neutral regions, which are critical for understanding intermolecular interactions. researchgate.net

Vibrational Analysis and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular vibrations. A normal coordinate analysis, aided by DFT, can predict the vibrational frequencies and intensities with a high degree of accuracy, which can then be compared with experimental data. nih.govnih.gov

Studies on other pyrazole derivatives have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), to perform vibrational assignments. nih.govbohrium.com This involves calculating the harmonic vibrational frequencies and comparing them to the experimental FT-IR and Raman spectra, often with the use of scaling factors to improve the correlation. bohrium.com A similar approach for this compound would allow for a detailed understanding of its vibrational characteristics.

Prediction of Molecular Geometry and Conformational Preferences

DFT calculations are highly effective in determining the optimized molecular geometry of a compound, including bond lengths, bond angles, and dihedral angles. For flexible molecules, conformational analysis can be performed to identify the most stable conformers. semanticscholar.org

In a study on a related pyrazole derivative, DFT calculations were used to optimize the geometry and compare the calculated structural parameters with experimental data obtained from X-ray crystallography. researchgate.net For this compound, which has a flexible hydrazinyl group, DFT calculations would be crucial to predict its preferred conformation and the rotational barriers of the substituent groups.

Molecular Modeling and Simulation Studies

Beyond static DFT calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of molecules and their interactions with other systems.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. While no specific MD simulation studies were found for this compound, this technique could be applied to understand its conformational dynamics in different solvent environments, its flexibility, and its interaction with biological macromolecules over time.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a biological target, such as a protein or enzyme. researchgate.netnih.gov

Numerous studies have reported the use of molecular docking for various pyrazole derivatives to explore their potential as inhibitors of different enzymes. nih.govresearchgate.net These studies typically involve docking the pyrazole compound into the active site of a target protein to predict its binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

For this compound, molecular docking studies could be performed against a range of potential biological targets to screen for its possible pharmacological activities. The results would provide valuable information on its potential protein-ligand interactions and guide further experimental investigations.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique employed to ascertain a mathematical correlation between the structural attributes of a chemical compound and its biological activity. For this compound, QSAR models serve as a predictive tool to estimate its potential functional roles, such as its efficacy as an inhibitor for specific enzymes or its potential as a therapeutic agent. These models are constructed by correlating various molecular descriptors of a series of related pyrazole derivatives with their experimentally determined biological activities. nih.govresearchgate.netnih.gov

The development of a robust QSAR model for pyrazole derivatives, including this compound, typically involves the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, such as constitutional, topological, geometrical (3D), and quantum-chemical descriptors. For instance, 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and RDF (Radial Distribution Function) descriptors have been found to be significant in modeling the activity of pyrazole derivatives. researchgate.net Specifically, descriptors weighted by atomic mass (e.g., MATS5m, RDF045m) and electronegativity (e.g., MATS5e) have been identified as playing a regulative role in the biological endpoint values for similar compound series. researchgate.net

The statistical integrity of the developed QSAR models is paramount and is evaluated using various metrics. The coefficient of determination (R²) indicates the goodness of fit of the model, while the cross-validated correlation coefficient (q²) assesses its predictive power and robustness. nih.gov A high q² value suggests that the model is likely to be reliable in predicting the activity of novel compounds within its applicability domain. For pyrazole pyridine (B92270) carboxylic acid derivatives, a 4D-QSAR model yielded highly satisfactory results with an R² of 0.889 for the training set and a q² of 0.839. nih.gov Such models can be instrumental in designing new pyrazole derivatives with enhanced biological activity. researchgate.net

Below is a hypothetical interactive data table showcasing the types of molecular descriptors that would be relevant in a QSAR study of this compound and their correlation with a predicted biological activity (e.g., pIC50).

Interactive Data Table: Hypothetical QSAR Descriptors for this compound

| Descriptor Type | Descriptor Code | Hypothetical Value | Correlation with Activity (pIC50) |

| 3D-MoRSE | MATS5m | 0.48 | Positive |

| Radial Distribution Function | RDF045m | 3.21 | Positive |

| 3D-MoRSE | MATS5e | -0.15 | Negative |

| GETAWAY | HATS5e | 0.89 | Negative |

| 3D-MoRSE | Mor17e | -0.62 | Negative |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing a detailed picture of chemical bonding and electronic interactions. nih.govyoutube.com This analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. uba.ar For this compound, NBO analysis elucidates the intramolecular charge transfer and hyperconjugative interactions that are fundamental to its stability and reactivity.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov This energy term represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Significant E(2) values indicate strong electronic interactions, such as hyperconjugation. youtube.com

The NBO analysis also provides information on the natural atomic charges, revealing the distribution of charge across the molecule. This can help in identifying electrophilic and nucleophilic sites, which is crucial for understanding its chemical reactivity.

An illustrative data table of potential NBO analysis findings for this compound is presented below, highlighting key donor-acceptor interactions and their stabilization energies.

Interactive Data Table: Representative NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) of Hydrazine (B178648) | π* (C=C) of Pyrazole Ring | 18.5 | n → π |

| π (C=N) of Pyrazole Ring | π (C=C) of Pyrazole Ring | 22.1 | π → π |

| σ (C-H) of Methyl Group | σ (N-N) of Hydrazine | 5.3 | σ → σ |

| LP (N) of Pyrazole Ring | σ (C-N) of Pyrazole Ring | 15.8 | n → σ |

| LP (N) of Hydrazine | σ (N-H) of Hydrazine | 8.9 | n → σ* |

Research Applications Excluding Clinical Human Trials

Role as Key Synthetic Intermediates in Organic Synthesis

5-hydrazinyl-1,3-dimethyl-1H-pyrazole is a valuable building block in organic synthesis, primarily due to the reactive hydrazinyl (-NHNH2) group. This functional group serves as a nucleophile and is instrumental in the construction of various heterocyclic systems and other complex organic molecules. The synthesis of pyrazole (B372694) derivatives often involves cyclocondensation reactions between 1,3-bis-electrophilic reagents and compounds containing a hydrazine (B178648) moiety. chim.it

The versatility of the pyrazole ring allows for structural modifications at multiple positions, which is crucial for developing new compounds with specific properties. chim.it Synthetic strategies for creating functionalized pyrazoles, such as those with amino and formyl groups, often utilize hydrazine derivatives as key starting materials. chim.it Classical methods for pyrazole synthesis involve the base-catalyzed aldol condensation of ketones and aldehydes to form α,β-unsaturated ketones (chalcones), which then undergo cyclization with hydrazines. nih.govmdpi.com More contemporary methods include palladium-catalyzed four-component coupling reactions and visible light-catalyzed tandem reactions to produce polysubstituted pyrazoles. organic-chemistry.org The adaptability of this compound as a synthon makes it a valuable tool for medicinal chemists in the development of novel compounds. nih.gov

Biological Activity Studies (In Vitro and Mechanistic Investigations)

Derivatives of this compound have been the subject of numerous in vitro and mechanistic studies to elucidate their potential therapeutic applications. These investigations have revealed a broad spectrum of biological activities.

Pyrazole derivatives have demonstrated notable activity against a range of microbial and fungal pathogens. nih.govnih.govnih.gov The antimicrobial efficacy of these compounds is often evaluated through in vitro screening against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

For instance, a series of pyrazole derivatives containing thiazole scaffolds showed good to moderate activity against both bacterial and fungal species. mdpi.com The nature of the substituents on the pyrazole ring was found to play a significant role in determining the biological activity, with strong electron-withdrawing groups enhancing both antibacterial and antifungal properties. mdpi.com Similarly, pyrano[2,3-c] pyrazole derivatives have been identified as potential antibacterial agents against human pathogenic bacteria such as E. coli, S. aureus, L. monocytogenes, and K. pneumoniae. biointerfaceresearch.com One study highlighted a pyrano[2,3-c] pyrazole compound with a minimum inhibitory concentration (MIC) ranging from 6.25 to 50 mg/mL against these strains. biointerfaceresearch.com

The antimicrobial activity of newly synthesized heterocyclic compounds is often assessed by their ability to inhibit the growth of microorganisms. nih.gov Studies have shown that many of these compounds exhibit a moderate to potent degree of antimicrobial activity. nih.govmdpi.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Pyrazole derivatives have been investigated for their antioxidant and free radical scavenging properties. nih.gov These activities are commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays. nih.gov

Several studies have demonstrated the potent antioxidant potential of pyrazole derivatives. For example, certain pyrazoline and pyrazole derivatives have shown notable antioxidant activity in DPPH scavenging assays. lew.ro Some compounds, such as those with a thiophene substitution, have been identified as potent scavengers of the ABTS.+ free radical. In one study, pyrazolone (B3327878) derivatives exhibited significant antiradical potency against the DPPH radical, with IC50 values in the micromolar range. rsc.org The antioxidant capacity of these compounds is often influenced by the nature and position of substituents on the pyrazole ring. rsc.org

The mechanism of antioxidant action can involve various pathways, including the direct scavenging of free radicals. nih.gov The ability of some pyrazole derivatives to act as potent antioxidants suggests their potential utility in mitigating oxidative stress-related conditions. nih.govresearchgate.net

The broad biological activity of pyrazole derivatives extends to antiviral applications. nih.govnih.govnih.gov These compounds have been evaluated against a variety of viruses, demonstrating their potential as a scaffold for the development of novel antiviral agents. researchgate.netnih.gov

For example, certain pyrazole derivatives have shown promising activity against Newcastle disease virus (NDV), with some compounds achieving complete protection in experimental models. nih.gov Other studies have reported the antiviral activity of pyrazole derivatives containing an oxime moiety against the Tobacco Mosaic Virus (TMV). acs.orgnih.gov Hydroxyquinoline-pyrazole derivatives have also been investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing direct antiviral activity. rsc.org The unique chemical structure of pyrazoles allows for extensive modifications, leading to the development of compounds with enhanced and specific antiviral properties. nih.gov

A significant area of research for pyrazole derivatives is their potential as anticancer agents. nih.govnih.gov Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines in vitro. nih.govacs.org The mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. nih.govresearchgate.netresearchgate.net

Pyrazole derivatives have been shown to induce a dose- and time-dependent cytotoxicity in cancer cells. waocp.orgnih.gov For instance, certain pyrazole derivatives have been found to be active against triple-negative breast cancer cells (MDA-MB-468), with some compounds exhibiting lower IC50 values than the standard chemotherapeutic drug Paclitaxel. waocp.orgnih.gov The pro-apoptotic activity of these compounds can be mediated through the generation of reactive oxygen species (ROS) and the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govresearchgate.netwaocp.orgnih.gov

The cytotoxic effects of pyrazole derivatives have been observed in a variety of cancer cell lines, including those from breast, colon, and lung cancers. nih.govnih.govmdpi.com Structure-activity relationship studies have indicated that the substitution pattern on the pyrazole ring can significantly influence the anticancer efficacy and selectivity of these compounds. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 µM (24h), 6.45 µM (48h) | waocp.orgnih.gov |

| TOSIND | MDA-MB-231 (Breast Cancer) | 17.7 ± 2.7 µM (72h) | nih.gov |

| PYRIND | MCF7 (Breast Cancer) | 39.7 ± 5.8 μM (72h) | nih.gov |

| Compound 24 (1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 (Non-small cell lung cancer) | 8.21 µM | nih.gov |

| Compound 24 (1H-pyrazolo[3,4-d]pyrimidine derivative) | HCT116 (Colorectal carcinoma) | 19.56 µM | nih.gov |

| Compound 43 (pyrazole carbaldehyde derivative) | MCF7 (Breast Cancer) | 0.25 µM | nih.gov |

This table is for illustrative purposes and includes data from various studies on different pyrazole derivatives, not specifically this compound derivatives.

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Pyrazole derivatives have been identified as inhibitors of various enzymes, including Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite. researchgate.netresearchgate.net The inhibition of this enzyme is a validated strategy for the treatment and prevention of malaria. nih.gov

Structure-based drug design has been employed to discover and optimize pyrazole-based inhibitors of PfDHODH. nih.gov These efforts have led to the identification of highly potent and selective inhibitors with low nanomolar to picomolar potency against P. falciparum in cell-based assays. nih.gov For example, a series of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates were tested for their ability to inhibit PfDHODH, with the most active compound showing an IC50 value of 2.9 ± 0.3 μM and high selectivity for the parasite enzyme over the human counterpart. nih.gov

The binding mode of these inhibitors within the active site of the enzyme has been elucidated through crystallographic studies, providing valuable information for the future optimization of these compounds as potential antimalarial agents. unito.it

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole |

| TOSIND |

| PYRIND |

| Paclitaxel |

| 1H-pyrazolo[3,4-d]pyrimidine |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide |

| tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates |

| pyrano[2,3-c] pyrazole |

| thiazole |

| pyrazoline |

| pyrazolone |

Receptor Agonist/Antagonist Modulation (e.g., TGR5 Agonists)

There is limited publicly available scientific literature detailing the activity of this compound as a Takeda G protein-coupled receptor 5 (TGR5) agonist or antagonist. However, research into pyrazole derivatives has shown promise in this area. For instance, a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been identified as highly potent agonists of TGR5, demonstrating that the pyrazole scaffold can be a basis for the development of such modulators. nih.gov

Anti-inflammatory and Analgesic Research

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented, the broader class of pyrazole derivatives is well-known for these activities. nih.govrjpbr.commdpi.com The pyrazole nucleus is a core component of several established anti-inflammatory drugs. rjpbr.com Research has shown that various synthesized pyrazole analogues exhibit anti-inflammatory and analgesic potential. nih.govmdpi.comeurekaselect.comzsmu.edu.uaresearchgate.netresearchgate.net For example, a study on novel pyrazole analogues indicated that some compounds showed better anti-inflammatory activity when compared to standard drugs like Diclofenac sodium. nih.gov Hydrazone derivatives, which can be synthesized from hydrazinyl precursors, have also demonstrated a wide range of pharmacological properties, including anti-inflammatory and analgesic effects. researchgate.netnih.govacs.org

Protein Glycation Inhibition

There is currently a lack of specific research on the protein glycation inhibition potential of this compound. Protein glycation is a non-enzymatic process that can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various diseases. nih.govresearchgate.netmdpi.com The search for inhibitors of this process has identified numerous natural compounds, particularly polyphenols and other antioxidants, as effective agents. nih.govresearchgate.netmdpi.comnih.gov While various compounds are being investigated for their anti-glycation properties, specific data on this compound in this context is not available in the reviewed literature.

Applications in Materials Science

Precursors for Semiconducting Materials

Solvatochromic Properties

There is no specific information in the available literature concerning the solvatochromic properties of this compound. Solvatochromism is a phenomenon where the color of a substance changes with the polarity of the solvent. While certain heterocyclic compounds are known for these properties, specific studies on this compound are yet to be published.

Agrochemical Applications (e.g., Herbicidal, Insecticidal)

In terms of herbicidal applications, various 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have shown excellent herbicidal activities in research settings. nih.govnih.gov For instance, certain compounds demonstrated a bleaching effect on green weeds and significant post-emergence herbicidal effects against specific types of grass. nih.gov

Regarding insecticidal properties, novel N-phenyl pyrazole derivatives synthesized from precursors including hydrazine hydrate (B1144303) have been tested for their toxicity against agricultural pests. tandfonline.com Some of these synthesized compounds were found to be potent in controlling insects like the corn leaf aphid and the mealy plum aphid. tandfonline.com Additionally, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, synthesized from aryl hydrazines, have demonstrated insecticidal properties against larvae of microlepidoptera species. However, specific studies detailing the herbicidal or insecticidal activity of this compound are not prevalent in the reviewed scientific literature.

Ligand Chemistry and Metal Complexation Studies

While direct coordination studies using this compound as a primary ligand are not extensively documented in scientific literature, its principal significance in coordination chemistry lies in its role as a versatile precursor for the synthesis of more complex chelating agents. The terminal hydrazinyl (-NHNH₂) group is a potent nucleophile and readily undergoes condensation reactions with various aldehydes and ketones. This reaction yields a class of compounds known as pyrazole-hydrazone Schiff bases, which are highly effective and widely studied multidentate ligands.

The resulting pyrazole-hydrazone ligands offer multiple donor sites for coordination with metal ions. Typically, these ligands act as bidentate or tridentate chelating agents. Coordination generally occurs through the pyridine-type nitrogen atom (N2) of the pyrazole ring and the imine nitrogen atom of the azomethine group (-CH=N-). This chelation forms stable five- or six-membered rings with the central metal ion, a thermodynamically favorable arrangement.

If the carbonyl compound used for the synthesis of the Schiff base contains additional donor groups, such as a hydroxyl group (e.g., from salicylaldehyde), the resulting ligand can exhibit tridentate (N,N,O) coordination. This versatility allows for the synthesis of a wide array of metal complexes with varied geometries and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-hydrazone ligands generally involves the reaction of the pre-synthesized Schiff base with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol or methanol. The resulting complexes are often colored, stable solids.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for verifying the formation of metal complexes. The coordination of the Schiff base ligand to the metal ion is confirmed by observing shifts in the characteristic stretching frequencies of key functional groups. A significant shift of the azomethine ν(C=N) band to a lower frequency in the complex's spectrum compared to the free ligand indicates the coordination of the imine nitrogen to the metal center. Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Typical Wavenumber (cm⁻¹) in Metal Complex | Inference |

| Azomethine ν(C=N) | 1610 - 1630 | 1590 - 1615 (Shift to lower frequency) | Coordination via azomethine nitrogen. |

| Pyrazole ν(C=N) | 1530 - 1590 | Shift observed | Involvement of pyrazole nitrogen in coordination. |

| Hydrazone ν(N-N) | 1000 - 1070 | Shift to higher frequency | Confirmation of azomethine nitrogen coordination. |

| Metal-Nitrogen ν(M-N) | Not Present | 450 - 550 | Direct evidence of coordinate bond formation. |

Electronic Spectroscopy (UV-Vis): The electronic spectra of the pyrazole-hydrazone ligands and their metal complexes provide valuable information about the electronic transitions and the geometry of the coordination sphere. The spectra of the ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic pyrazole ring and the azomethine group. Upon complexation, these bands may shift, and new, weaker bands often appear in the visible region. These new bands are attributed to d-d electronic transitions of the metal ion, and their position and intensity are indicative of the coordination geometry (e.g., octahedral or tetrahedral) around the metal center. asianpubs.orgchemistryjournal.net

| Compound Type | Typical λₘₐₓ (nm) | Assignment |

| Free Ligand | 250-290 | π→π* (Pyrazole Ring) |

| 320-370 | n→π* (Azomethine C=N) | |

| Metal Complex | Shifts in ligand bands | Ligand-to-Metal Charge Transfer (LMCT) |

| 450-700 (Visible Region) | d-d transitions |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For diamagnetic metal complexes (such as those with Zn(II) or Cd(II)), ¹H NMR spectroscopy provides further evidence of coordination. The proton of the azomethine group (-CH=N-) in the Schiff base ligand shows a characteristic signal. Upon complexation, this signal typically shifts downfield, confirming the coordination of the azomethine nitrogen to the metal ion. Similarly, protons on the pyrazole ring adjacent to the coordinating nitrogen atom also experience shifts in their resonance frequencies.

Research into pyrazole-based ligands demonstrates their capacity to form stable complexes with a variety of transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). asianpubs.org The resulting coordination compounds exhibit diverse structural features and are investigated for applications in various fields of materials science and catalysis, separate from any clinical human trials. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures and the use of hazardous reagents. nih.gov Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies. Modern approaches such as microwave-assisted synthesis, solvent-free techniques, and the use of green catalysts like nano-ZnO are gaining traction for producing pyrazole-based compounds efficiently. researchgate.netnih.gov